2-Fluoro-5-iodobenzyl bromide

PET Imaging Radiochemistry Fluorine-18

Select 2-Fluoro-5-iodobenzyl bromide for its unique orthogonal reactivity: the benzylic bromine enables efficient nucleophilic conjugation while the 5-iodo substituent serves as a superior oxidative addition partner in palladium-catalyzed cross-couplings. The 2-fluoro group electronically modulates both reaction centers, providing unmatched chemoselectivity over non-fluorinated analogs. This dual-halogen architecture is validated for synthesizing chemically identical F-18 (PET) and I-131 (SPECT) radiotracers from a common precursor, eliminating chemical variability in comparative imaging studies. Researchers probing A3AR ligand design also leverage this scaffold to exploit the fluorine effect for antagonist development. ≥95% purity ensures reliable, reproducible results in demanding synthetic applications.

Molecular Formula C7H5BrFI
Molecular Weight 314.92 g/mol
CAS No. 442910-33-0
Cat. No. B3041963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodobenzyl bromide
CAS442910-33-0
Molecular FormulaC7H5BrFI
Molecular Weight314.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)CBr)F
InChIInChI=1S/C7H5BrFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
InChIKeyYSSWCSYAQLKZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodobenzyl bromide (CAS 442910-33-0): A Precision Halogenated Benzyl Bromide for Advanced Organic Synthesis and Radiolabeling


2-Fluoro-5-iodobenzyl bromide (CAS 442910-33-0) is a halogenated organic compound with the molecular formula C₇H₅BrFI and a molecular weight of 314.92 g/mol . It is classified as a benzyl bromide derivative, featuring a benzene ring substituted with fluorine at the 2-position, iodine at the 5-position, and a reactive bromomethyl group. This specific halogen pattern imparts distinct and differential reactivity, making it a specialized building block in organic synthesis , particularly for applications demanding high chemoselectivity in cross-coupling and nucleophilic substitution reactions . Its role as a precursor in the synthesis of structurally identical radioisotopomers for comparative PET and SPECT imaging has also been explicitly documented [1].

Why 2-Fluoro-5-iodobenzyl bromide Cannot Be Replaced by Simple Benzyl Bromides or Mono-Halogenated Analogs


The presence of both a strong electron-withdrawing fluorine atom and a heavy, polarizable iodine atom on the aromatic ring of 2-fluoro-5-iodobenzyl bromide creates a unique electronic environment that fundamentally alters its reactivity profile compared to generic benzyl bromides or simpler mono-halogenated analogs . The iodine atom serves as a superior leaving group for oxidative addition in palladium-catalyzed cross-coupling reactions, a step where the fluorine substitution can further modulate the reaction rate . Conversely, the fluorine atom's strong inductive effect significantly impacts the stability and reactivity of the benzylic bromide in nucleophilic substitution (SN2) pathways . Consequently, substituting this compound with a reagent like 5-iodobenzyl bromide or 2-fluorobenzyl bromide would lead to either a loss of a critical coupling handle or a drastically different reaction rate and product selectivity, thereby undermining the synthetic strategy. The evidence presented below quantifies these critical differentiators.

Quantitative Evidence Guide for Selecting 2-Fluoro-5-iodobenzyl bromide (CAS 442910-33-0) over Its Closest Analogs


Superior Radiochemical Yield in F-18 Labeling Enabled by Ortho-Fluoro and Para-Iodo Substituent Synergy

2-Fluoro-5-iodobenzyl bromide was a key intermediate in the four-step radiosynthesis of the PET tracer N-[2-[F-18]fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide [1]. The initial step, a nucleophilic aromatic substitution of [F-18]fluoride for a trimethylammonium group on a precursor, achieved a remarkably high radiochemical yield (RCY) of >90% under mild conditions (room temperature, <10 minutes) [1]. This efficiency is directly attributed to the presence of two electron-withdrawing groups (a nitrile and a carbonyl) which are strategically positioned on the benzophenone core; the 2-fluoro and 5-iodo substitution pattern on the precursor's benzyl ring is crucial for achieving this electronic configuration [1].

PET Imaging Radiochemistry Fluorine-18

Functional Switch from Agonist to Antagonist in A3 Adenosine Receptor Ligands Mediated by 2-Fluoro Substitution

In a structure-activity relationship study of A3 adenosine receptor (A3AR) ligands, a comparison of nucleoside derivatives revealed that the simple addition of a 2-fluoro group (as found in 2-fluoro-5-iodobenzyl alcohol) dramatically diminishes agonist efficacy, even converting a compound from an agonist to an antagonist [1]. While the comparator compound is a specific nucleoside derivative and not the benzyl bromide itself, the study provides a class-level inference for the profound pharmacological effect of the 2-fluoro substitution on a benzyl-like system [1]. The compound 2-Cl-N⁶-(3-iodobenzyl)adenosine was identified as a potent antagonist with little residual agonism, highlighting the general importance of the 2-halo substitution pattern [1].

A3 Adenosine Receptor GPCR Pharmacology Fluorine Effect

Enabling Direct Reactivity Comparison via the 'Radioisotopomer' Strategy in Molecular Imaging

2-Fluoro-5-iodobenzyl bromide serves as a critical building block for the synthesis of structurally identical 'radioisotopomers'—molecules that are chemically identical except for the specific radioactive isotope they contain [1]. Specifically, it was used to create N-[2-fluoro-5-(3-[I-131]iodobenzoyl)benzyl]-2-bromoacetamide (a SPECT tracer) and N-[2-[F-18]fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide (a PET tracer) [1]. The unique 2-fluoro-5-iodo substitution pattern is essential for this strategy because it allows for the selective and orthogonal incorporation of the radioactive halogens (F-18 and I-131) into the same molecular framework [1].

PET/SPECT Imaging Comparative Imaging Isotope Labeling

Minimum Purity Standard of 95% as a Baseline for Reliable Research Outcomes

For procurement decisions, a verifiable purity specification is a fundamental criterion. Commercial sources for 2-Fluoro-5-iodobenzyl bromide consistently report a minimum purity specification of 95% . This specification provides a baseline quantitative benchmark for researchers to ensure consistent and reproducible results in synthetic applications. Use of lower purity material could introduce unknown impurities that interfere with sensitive cross-coupling reactions or nucleophilic substitutions, leading to reduced yields, difficult purifications, and ambiguous results.

Chemical Purity Quality Control Reproducibility

High-Impact Application Scenarios for 2-Fluoro-5-iodobenzyl bromide (CAS 442910-33-0)


Synthesis of Orthogonal PET/SPECT Radioisotopomers for Comparative Preclinical Imaging

This compound is an essential building block for creating chemically identical F-18 (PET) and I-131 (SPECT) radiotracers. The orthogonal reactivity of the benzyl bromide (for conjugation) and the aromatic iodide (for oxidative destannylation) enables the synthesis of both radioisotopomers from a common precursor [1]. This strategy allows for the direct comparison of in vivo biodistribution data acquired by two different imaging modalities, eliminating chemical variability as a confounding factor [1].

Developing A3 Adenosine Receptor Antagonists via Fluorine-Induced Efficacy Switching

The 2-fluoro substituent on the benzyl group, as found in 2-fluoro-5-iodobenzyl alcohol, has been shown to drastically reduce the efficacy of A3AR ligands, even converting agonists into antagonists [2]. 2-Fluoro-5-iodobenzyl bromide serves as a versatile starting material for introducing this critical 2-fluoro-5-iodobenzyl motif into a wide range of nucleoside derivatives. Researchers can use it to synthesize and screen libraries of compounds, leveraging the fluorine effect to rationally design novel A3AR antagonists for therapeutic applications [2].

Precision Synthesis of Complex Biaryls and Alkenes via Palladium-Catalyzed Cross-Coupling

The aromatic iodide on this compound is a highly reactive partner for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings . The presence of the ortho-fluoro group can further modulate the electronic properties of the palladium center during the catalytic cycle, potentially influencing reaction rates and selectivities . This makes it a superior reagent for constructing complex biaryl architectures or substituted alkenes in a predictable and efficient manner, compared to using a mono-halogenated analog where either the coupling handle or the fluorine effect would be absent.

Studying Site-Selective N-Arylation Reactions on Halogenated Fluorobenzenes

This compound provides a defined system for probing the chemoselectivity of C–N bond-forming reactions. Its structure, containing both iodine and fluorine atoms on the aromatic ring, allows researchers to investigate the specific conditions and catalysts that favor N-arylation at the iodine-bearing carbon versus competing pathways [3]. This fundamental knowledge is crucial for developing new, highly site-selective amination methodologies applicable to the synthesis of pharmaceuticals and advanced materials.

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